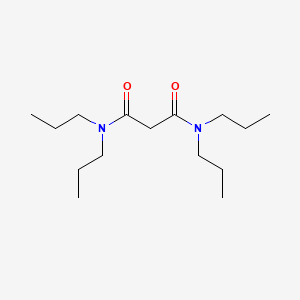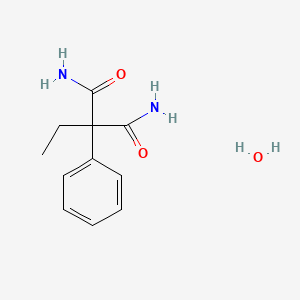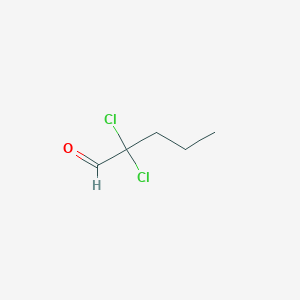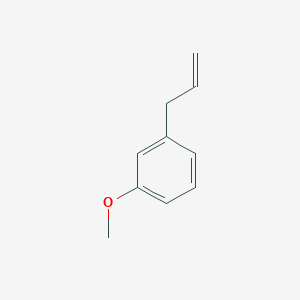
3-(3-Methoxyphenyl)-1-propene
説明
“3-(3-Methoxyphenyl)-1-propene” is a chemical compound that is used as a pharmaceutical intermediate . It is a member of methoxybenzenes . Its molecular formula is C10H12O3 .
Synthesis Analysis
The synthesis of compounds similar to “3-(3-Methoxyphenyl)-1-propene” has been reported in the literature . For instance, compound 15 was obtained after recrystallization from an ethanol-H2O mixture .Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenyl)-1-propene” and similar compounds has been studied using various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure .Chemical Reactions Analysis
The chemical reactions involving “3-(3-Methoxyphenyl)-1-propene” have been studied. For example, novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones were synthesized by a Claisen-Schmidt reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Methoxyphenyl)-1-propene” have been analyzed. For instance, the electron density distribution of a similar compound, (Z)-3-N-(ethyl)-2-N’-(3-methoxyphenyl imino) thiazolidine-4-one, was determined by single-crystal X-ray refinements .科学的研究の応用
Polymer Photovoltaics
Polymer-based photovoltaics have garnered attention for their potential in renewable energy generation. A particularly notable application involves the use of derivatives of 3-(3-Methoxyphenyl)-1-propene in polymer photovoltaic cells. Research has focused on materials like poly(3-hexylthiophene) (P3HT) and 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM), which are among the most studied active materials for bulk-heterojunction structures in solar cells. These materials have shown power conversion efficiencies of approximately 5%, highlighting their significance in the advancement of solar technology (Dang, Hirsch, & Wantz, 2011).
Morphology and Efficiency Optimization
The efficiency of polymer photovoltaics is closely linked to the morphology of the active layer. Studies have shown that thermal annealing and the control of fullerene loading can optimize the morphology, improving the performance of devices based on P3HT and PCBM. For instance, under specific loading and annealing conditions, devices have achieved power conversion efficiencies approaching 5%, demonstrating the impact of carefully controlled fabrication processes on solar cell performance (Reyes-Reyes, Kim, & Carroll, 2005).
Nanoscale Engineering for Improved Performance
The nanostructuring of active layers in polymer solar cells has been explored to enhance their photovoltaic properties. Research into the creation of nanostructured layers using cross-linkable poly(3-hexylthiophene) derivatives demonstrates the potential to fabricate devices with well-defined morphologies. Such approaches aim to optimize the interface between donor and acceptor materials, which is crucial for efficient charge transport and collection, thereby enhancing the overall device performance (Brotas, Farinhas, Ferreira, Morgado, & Charas, 2012).
Non-Fullerene Acceptors for Organic Solar Cells
The exploration of non-fullerene acceptors in combination with polythiophene donors represents a significant area of research. By engineering the side chains of quinoxaline-based small molecular non-fullerene acceptors, researchers have been able to significantly improve the power conversion efficiency of P3HT-based organic solar cells. This demonstrates the importance of molecular design in developing high-performance photovoltaic devices (Xiao, Zhang, Li, Du, Geng, Sun, Tang, Liu, Guo, & Zhou, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methoxy-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-5-9-6-4-7-10(8-9)11-2/h3-4,6-8H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYYHFXAQWLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374887 | |
| Record name | 3-(3-Methoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24743-14-4 | |
| Record name | 1-Methoxy-3-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24743-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24743-14-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




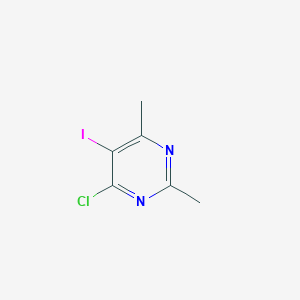

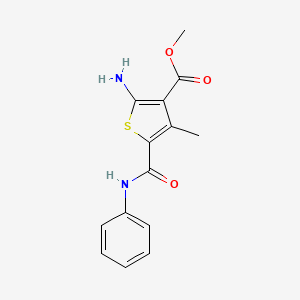


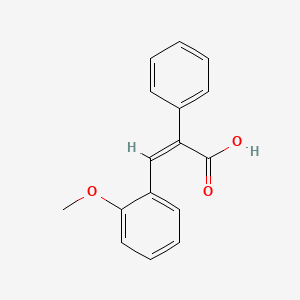

![N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/no-structure.png)

